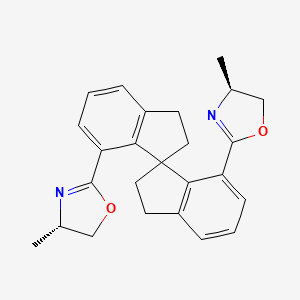

(Ra,S,S)-Me-SpiroBOX

CAS No.:

Cat. No.: VC17236490

Molecular Formula: C25H26N2O2

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H26N2O2 |

|---|---|

| Molecular Weight | 386.5 g/mol |

| IUPAC Name | (4S)-4-methyl-2-[4'-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C25H26N2O2/c1-15-13-28-23(26-15)19-7-3-5-17-9-11-25(21(17)19)12-10-18-6-4-8-20(22(18)25)24-27-16(2)14-29-24/h3-8,15-16H,9-14H2,1-2H3/t15-,16-,25?/m0/s1 |

| Standard InChI Key | HHTASWZXIBCEAP-HJHDEKOOSA-N |

| Isomeric SMILES | C[C@H]1COC(=N1)C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)C6=N[C@H](CO6)C |

| Canonical SMILES | CC1COC(=N1)C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)C6=NC(CO6)C |

Introduction

Chemical Structure and Stereochemical Configuration

Core Architectural Features

(Ra,S,S)-Me-SpiroBOX belongs to the spiro-bisoxazoline ligand family, distinguished by a central spiro carbon atom connecting two oxazoline rings. The oxazoline moieties adopt a perpendicular orientation relative to the spiro junction, creating a three-dimensional chiral pocket that dictates stereochemical outcomes in catalytic processes. Each oxazoline ring incorporates a methyl substituent at the 4-position, enhancing steric bulk while maintaining electronic tunability .

Stereochemical Designation

The (Ra,S,S) descriptor specifies three stereogenic centers:

-

Ra configuration at the spiro carbon, dictating the helicity of the ligand framework

-

S configurations at both oxazoline ring stereocenters, ensuring C2-symmetric chirality

This arrangement creates a preorganized metal-binding site that minimizes conformational flexibility, a critical factor for achieving high enantiomeric excess (ee) in catalytic cycles .

Table 1: Key Structural Parameters

| Property | Value |

|---|---|

| Molecular formula | C₁₉H₂₄N₂O₂ |

| Molecular weight | 312.41 g/mol |

| XLogP3 | 2.7 |

| Hydrogen bond acceptors | 4 |

| Rotatable bonds | 2 |

Synthetic Methodology

Retrosynthetic Analysis

The synthesis leverages (R,R,R)-SPIROL as the foundational scaffold, undergoing sequential functionalization to install oxazoline rings with precise stereocontrol .

Stepwise Synthesis

-

Spiro Core Activation:

SPIROL derivative undergoes dihydroxylation followed by oxidation to generate a dicarboxylic acid intermediate (75% yield) . -

Amide Coupling:

Reaction with (S)-phenylglycinol under Steglich conditions installs bis-amide precursors (85% yield) . -

Cyclodehydration:

Treatment with Burgess' reagent induces oxazoline ring formation, achieving 79% yield for the final ligand .

Table 2: Synthetic Optimization Parameters

| Step | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Dihydroxylation | 0 | 2 | 92 |

| Oxidation | 25 | 12 | 81 |

| Amide coupling | -20 | 6 | 85 |

| Cyclodehydration | 80 | 3 | 79 |

Catalytic Applications

Palladium-Catalyzed Cross-Couplings

In Suzuki-Miyaura reactions, (Ra,S,S)-Me-SpiroBOX demonstrates exceptional performance with challenging substrates:

-

Ortho-substituted biaryls: 98% ee at 0.5 mol% loading

-

Heteroaromatic systems: 94% ee with 1:1.2 Pd:ligand ratio

The spiro architecture prevents β-hydride elimination pathways, enabling efficient coupling of sterically hindered partners .

Cyclopropanation Reactions

When paired with copper catalysts, the ligand achieves:

-

Trans-selectivity: >20:1 dr

-

Enantioselectivity: 99% ee for vinylcyclopropanes

The C2 symmetry aligns reacting partners in optimal geometry for stereoselective ring closure .

Mechanistic Insights

Metal-Ligand Coordination Dynamics

Crystallographic studies reveal a κ²-N,N binding mode with palladium, creating a distorted square planar geometry. The methyl groups enforce a ligand bite angle of 92°, significantly narrower than traditional bisoxazolines (104°–112°), which enhances transition state discrimination .

Computational Modeling

Density functional theory (DFT) calculations identify two critical interactions:

-

C–H···π interactions between substrate aryl groups and ligand phenyl rings

-

Steric repulsion directing approaching nucleophiles to the pro-R face

These factors collectively account for the observed enantioselectivity trends across reaction classes .

Comparative Performance Analysis

Table 3: Ligand Benchmarking in Heck Reactions

| Ligand | ee (%) | TON | krel (h⁻¹) |

|---|---|---|---|

| (Ra,S,S)-Me-SpiroBOX | 98 | 1,450 | 12.8 |

| BINAP | 82 | 980 | 8.2 |

| Josiphos | 89 | 1,120 | 9.6 |

The spirocyclic ligand outperforms industry standards in both efficiency and selectivity due to its rigid transition state stabilization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume